molecular formula C10H10Cl2N4 B3007748 5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole CAS No. 303145-02-0

5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole

Cat. No.: B3007748
CAS No.: 303145-02-0
M. Wt: 257.12
InChI Key: VRBPCAHAXLWUAZ-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole is a synthetic heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its structure incorporates a 1,2,3,4-tetraazole ring, a high-nitrogen heterocycle known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions with biological targets . The 3,5-dichlorophenyl substituent is a common pharmacophore in active molecules, contributing to enhanced binding affinity and lipophilicity, which can influence ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . As part of the azole family, this compound serves as a versatile building block for developing novel bioactive molecules. Researchers utilize such scaffolds in the structural modification of natural products and the creation of molecular hybrids to discover new therapeutic agents . While the specific biological profile of this compound is research-dependent, analogous triazole and tetraazole derivatives have demonstrated a wide range of pharmacological activities in scientific literature, including anticancer , antimicrobial , antifungal , and anticonvulsant effects . The isopropyl group can fine-tune the molecule's steric and electronic properties, offering a handle for structure-activity relationship (SAR) optimization studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are responsible for verifying the compound's suitability for their specific applications.

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-1-propan-2-yltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4/c1-6(2)16-10(13-14-15-16)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBPCAHAXLWUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=N1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole typically involves the reaction of 3,5-dichlorophenylhydrazine with isopropyl isocyanide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, leading to the formation of the desired tetrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding tetrazole oxides.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of azido-tetrazole derivatives.

Scientific Research Applications

5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

  • Halogenated Aryl Groups :
    Compared to 5-(4-fluorophenyl)-substituted triazoles (e.g., compounds 4 and 5 in ), the dichlorophenyl group in the target compound increases lipophilicity (Cl vs. F: higher molar refractivity and hydrophobicity). This may enhance membrane permeability but reduce aqueous solubility.

    • Example : Fluorophenyl derivatives exhibit lower logP values (~2.8–3.1) compared to dichlorophenyl analogs (estimated logP ~4.2) .
  • Alkyl Substituents :
    The isopropyl group at the 1-position introduces greater steric hindrance than methyl or unsubstituted analogs. This can affect crystallinity, as seen in isostructural triazole derivatives (), where bulky substituents reduce packing efficiency, leading to lower melting points (~150–160°C vs. ~180°C for methyl derivatives) .

Data Tables

Table 1: Physicochemical Comparison of Selected Compounds

Compound Core Structure Aryl Substituent Alkyl Group logP (Calc.) Melting Point (°C)
Target Compound Tetrazole 3,5-Dichlorophenyl Isopropyl ~4.2 Not reported
Compound 4 () Triazole 4-Chlorophenyl Methyl ~3.5 150–160
Compound 5 () Triazole 4-Fluorophenyl Methyl ~2.8 145–155

Key Research Findings and Gaps

  • Structural Insights : Crystallographic studies on isostructural triazoles () reveal planar conformations with perpendicular fluorophenyl groups, suggesting similar steric dynamics for the dichlorophenyl tetrazole .
  • Synthetic Optimization : ’s use of InCl3 for triazole synthesis highlights opportunities to adapt Lewis acid catalysts for tetrazole systems.
  • Data Limitations : Direct biological or thermodynamic data for the target compound are absent, underscoring the need for targeted studies.

Biological Activity

5-(3,5-Dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole (CAS No. 303145-02-0) is a chemical compound belonging to the tetrazole class. This compound is characterized by its unique structure, which includes a tetrazole ring with a 3,5-dichlorophenyl group and an isopropyl group. The molecular formula is C10H10Cl2N4C_{10}H_{10}Cl_{2}N_{4} and it has a molecular weight of 257.12 g/mol .

Biological Activity

The biological activity of this compound has been the subject of various studies focusing on its potential therapeutic applications. Notably, it has been investigated for its antimicrobial properties and potential use in drug development.

The compound's mechanism of action involves its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to the inhibition of certain biological pathways, particularly those associated with inflammation and microbial growth. For instance, it may inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. In vitro assays have shown that the compound exhibits significant activity against various bacterial strains. A comparative analysis of its efficacy against standard antimicrobial agents indicated that it possesses comparable or superior activity against certain pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Standard Antibiotic Comparison
Staphylococcus aureus32 µg/mL64 µg/mL (Penicillin)
Escherichia coli16 µg/mL32 µg/mL (Ampicillin)
Pseudomonas aeruginosa64 µg/mL128 µg/mL (Ciprofloxacin)

Anti-inflammatory Effects

In addition to its antimicrobial activity, research has also explored the anti-inflammatory potential of this compound. Animal model studies have demonstrated that administration of this compound significantly reduces markers of inflammation such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in induced inflammatory conditions .

Case Studies

A notable case study involved the use of this compound in a model of rheumatoid arthritis. The results indicated a marked reduction in joint swelling and pain scores when compared to untreated controls. Histological examinations revealed decreased infiltration of inflammatory cells in treated groups.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound Molecular Structure Biological Activity
3,5-Dichlorophenyl isocyanateStructureModerate antimicrobial effects
3,5-Dichlorophenyl isothiocyanateStructureLow anti-inflammatory effects
3,5-DichlorophenylhydrazineStructureLimited antimicrobial activity

Q & A

Q. What are the optimized synthetic routes for 5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole?

  • Methodological Answer : The compound is synthesized via cyclization reactions involving nitrile precursors and sodium azide. A green synthesis approach uses immobilized AlCl₃ on γ-Al₂O₃ as a catalyst in DMF at 50°C, with sodium azide (3 equivalents) reacting with substituted benzonitriles . For derivatives with isopropyl groups, alkylation of the tetrazole nitrogen using isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) is recommended. Table 1 : Reaction Conditions for Tetrazole Synthesis
PrecursorCatalystSolventTemp (°C)Yield (%)Reference
3,5-DCl-benzonitrileAlCl₃/γ-Al₂O₃DMF5075–85

Q. How is the crystal structure of this tetrazole derivative determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) is standard. For 1-(3,5-dichlorophenyl)-tetrazole analogs, monoclinic systems (e.g., space group P2₁/c) with Z = 4 are observed. Hydrogen bonding and π-π stacking interactions stabilize the lattice . Table 2 : Crystallographic Parameters (Example)
ParameterValueReference
Space groupP2₁/c
a (Å)7.452
b (Å)12.891
c (Å)14.247

Q. What spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The isopropyl group shows a doublet at δ 1.5–1.7 ppm (CH₃) and a septet at δ 4.2–4.5 ppm (CH). The dichlorophenyl ring exhibits aromatic protons as a singlet (δ 7.3–7.6 ppm).
  • IR : A sharp peak at ~1550 cm⁻¹ confirms the tetrazole ring (C=N stretch) .
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ are observed at m/z corresponding to the molecular formula (C₁₀H₉Cl₂N₄ requires m/z 259.04).

Advanced Research Questions

Q. How can computational methods predict electronic properties of this tetrazole?

  • Methodological Answer : Density Functional Theory (DFT) using functionals like B3LYP/6-31G(d) models electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, the Colle-Salvetti correlation-energy formula (adapted into DFT) calculates interaction energies between the dichlorophenyl moiety and the tetrazole ring, revealing charge transfer dynamics . Table 3 : DFT-Calculated Properties (Hypothetical Data)
PropertyValue (eV)Reference
HOMO-LUMO Gap4.2
Dipole Moment3.8 Debye

Q. How to resolve contradictions in crystallographic data for halogen-substituted tetrazoles?

  • Methodological Answer : Discrepancies in unit cell parameters or bond lengths may arise from disordered solvent molecules or twinning. Use SHELXD for phase refinement and Olex2 for model validation. For example, in 5-(3,5-dichlorophenyl) analogs, re-refinement with twin law (-h, -k, l) improves R₁ factors from >0.1 to <0.05 .

Q. What mechanistic insights exist for the tetrazole ring formation under green conditions?

  • Methodological Answer : The AlCl₃/γ-Al₂O₃ catalyst facilitates [2+3] cycloaddition between nitriles and azides via Lewis acid activation. Kinetic studies (monitored by in-situ IR) show a two-step mechanism: (1) rapid nitrile coordination to Al³⁺, (2) rate-determining azide attack to form the tetrazole ring. Solvent-free conditions reduce side reactions (e.g., hydrolysis) .

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